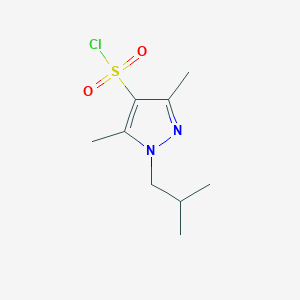
(4-Cyanophenyl)methanesulfonohydrazide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to “(4-Cyanophenyl)methanesulfonohydrazide” involves the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone. This process allows for rapid single-step sustainable syntheses of 4-cyanophenyl-2-hydrazinylthiazoles libraries .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available in the search results, related compounds have been studied. For instance, hydrazine reacts with a carbonyl to form a hydrazone, a reaction mechanism similar to that of an imine formation .Physical And Chemical Properties Analysis
“this compound” has a predicted density of 1.42±0.1 g/cm3 and a predicted boiling point of 448.3±55.0 °C .Wissenschaftliche Forschungsanwendungen
(4-Cyanophenyl)methanesulfonohydrazide has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a number of different compounds, including a series of novel heterocyclic compounds. This compound has also been used in the synthesis of a number of different drugs, including the anticonvulsant drug topiramate. Additionally, this compound has been used in the synthesis of a number of different dyes, including the fluorescent dye 4-cyanophenyl-2-methylsulfonyl-3-nitrobenzamide.
Wirkmechanismus
The mechanism of action of (4-Cyanophenyl)methanesulfonohydrazide is not yet fully understood. However, it is believed that the compound acts as a proton donor in the presence of a base catalyst, allowing for the formation of a number of different compounds. Additionally, this compound is believed to act as a nucleophile in the presence of a Lewis acid catalyst, allowing for the formation of a number of different compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that the compound may have a number of different effects on the body, including the inhibition of certain enzymes and the activation of certain receptors. Additionally, this compound may have an effect on the absorption of certain drugs, as well as the metabolism of certain drugs.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Cyanophenyl)methanesulfonohydrazide has a number of advantages for use in laboratory experiments. It is a highly soluble compound, making it easy to use in a wide range of experiments. Additionally, this compound is a relatively inexpensive compound, making it a cost-effective option for use in a variety of research applications. However, this compound also has some limitations for use in laboratory experiments. It is a relatively unstable compound, and it is prone to degradation in the presence of light and heat. Additionally, this compound is a relatively toxic compound, and it should be handled with caution.
Zukünftige Richtungen
There are a number of potential future directions for the use of (4-Cyanophenyl)methanesulfonohydrazide in scientific research. One potential direction is the use of this compound in the synthesis of a variety of different compounds, including novel heterocyclic compounds, drugs, and dyes. Additionally, this compound could be used to study the biochemical and physiological effects of the compound on the body. Finally, this compound could be used to study the mechanism of action of the compound, as well as its potential for use in drug delivery systems.
Eigenschaften
IUPAC Name |
(4-cyanophenyl)methanesulfonohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c9-5-7-1-3-8(4-2-7)6-14(12,13)11-10/h1-4,11H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWMEUKTIITAJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NN)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[2-(2-Methoxyethoxy)ethoxy]benzoic acid](/img/structure/B1461312.png)





![5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1461319.png)


![2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]ethanol](/img/structure/B1461323.png)

